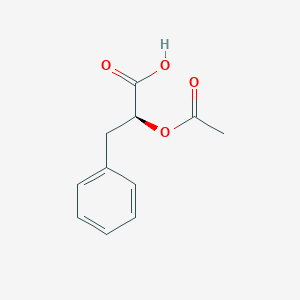

(S)-2-Acetoxy-3-phenylpropanoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-acetyloxy-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUWDAHVYCOUSR-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Chiral Building Block in Organic Synthesis

The utility of (S)-2-Acetoxy-3-phenylpropanoic acid in organic synthesis is intrinsically linked to its chirality. In the synthesis of pharmaceuticals and other bioactive molecules, often only one of a pair of enantiomers (mirror-image isomers) provides the desired biological activity. The (S)-configuration of this compound makes it a valuable starting material for creating enantiomerically pure products, avoiding the need for difficult and costly separation of isomers later in a synthesis.

The compound is best understood as a protected derivative of (S)-2-hydroxy-3-phenylpropanoic acid. The acetoxy group serves as a protecting group for the hydroxyl function, preventing it from participating in unwanted side reactions while other parts of the molecule are modified. This strategy is fundamental in multi-step organic synthesis.

A significant source for this chiral building block is the naturally occurring amino acid, L-phenylalanine. Through a diazotization reaction, L-phenylalanine can be converted to (S)-2-hydroxy-3-phenylpropanoic acid with retention of its original stereochemistry. quizlet.com This process utilizes a readily available and relatively inexpensive chiral starting material, making it an efficient entry point into the synthesis of valuable chiral compounds. The subsequent acetylation of the hydroxyl group yields this compound, a more stable intermediate for further synthetic transformations.

Overview of Research Trajectories

Enzymatic and Biocatalytic Synthesis

Enzymatic and biocatalytic methods are central to producing enantiomerically pure this compound. These techniques utilize the inherent stereoselectivity of enzymes, such as lipases and oxidoreductases, to either separate enantiomers from a racemic mixture or to create a specific stereoisomer from a prochiral substrate. The direct precursor for the target molecule is (S)-2-hydroxy-3-phenylpropanoic acid (also known as (S)-phenyllactic acid) or its corresponding ester, which is then chemically acetylated.

Kinetic Resolution of Racemic Esters

Kinetic resolution is a widely employed technique for separating enantiomers from a racemic mixture. This method relies on an enzyme that preferentially catalyzes a reaction with one enantiomer at a much higher rate than the other. For the synthesis of the target compound, this typically involves the resolution of a racemic ester of 2-hydroxy-3-phenylpropanoic acid.

Lipases are versatile and robust enzymes that can catalyze the enantioselective acylation, transesterification, or hydrolysis of a wide range of substrates. In the context of producing (S)-2-hydroxy-3-phenylpropanoic acid esters, a racemic mixture of the hydroxy ester is subjected to a lipase-catalyzed acylation (a form of transesterification) using an acyl donor, such as vinyl acetate (B1210297).

The lipase (B570770) selectively acylates one enantiomer, typically the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted as an alcohol. This allows for the separation of the acetylated (R)-ester from the unreacted (S)-hydroxy ester. Various lipases have demonstrated high efficacy in resolving structurally similar compounds. Lipases from Candida antarctica B (CALB), Burkholderia cepacia (formerly Pseudomonas cepacia), and Pseudomonas fluorescens are frequently cited for their excellent enantioselectivity (E > 200) in such resolutions. nih.govalmacgroup.com The choice of solvent (e.g., diisopropyl ether, toluene, tetrahydrofuran) and acyl donor is critical for optimizing both reaction rate and enantioselectivity. nih.govmdpi.com

Table 1: Lipase Performance in Kinetic Resolution of Racemic Alcohols/Esters Data is based on resolutions of structurally analogous aryl-alkanoic acid derivatives.

| Enzyme Source | Substrate Type | Reaction Type | Acyl Donor / Solvent | Enantiomeric Excess (ee) | Reference |

| Burkholderia cepacia | Racemic Alcohol | Acylation | Vinyl Acetate / DIPE | >98% (S)-acetate | nih.gov |

| Candida antarctica B | Racemic Alcohol | Acylation | Vinyl Acetate / THF | >99% (R)-acetate | nih.gov |

| Pseudomonas cepacia | Racemic Ester | Hydrolysis | Buffer / Co-solvent | >95% (S)-acid | almacgroup.com |

| Alcaligenes spp. | Racemic Ester | Hydrolysis | Buffer / Co-solvent | 97% (S)-acid | almacgroup.com |

| Candida rugosa | Racemic Alcohol | Acylation | Vinyl Acetate / DIPE | High ee | nih.gov |

While whole-cell biotransformations are a cornerstone of biocatalysis, the use of Saccharomyces cerevisiae (baker's yeast) for the kinetic resolution of racemic esters via hydrolysis is less common than its application in asymmetric reduction. Whole microbial cells, such as those from Pseudomonas sp., contain lipases and esterases that can effectively hydrolyze esters. scielo.br In such a process, the microorganisms' enzymes would selectively hydrolyze one ester enantiomer from the racemic mixture to its corresponding carboxylic acid, leaving the other enantiomer as an unreacted ester. However, for producing chiral hydroxy acids like phenyllactic acid, the use of isolated lipases is often more direct and efficient for resolution. The primary role of whole cells like S. cerevisiae is more prominently featured in the asymmetric synthesis pathway described below.

Asymmetric Reduction of Keto-Esters

An alternative and highly efficient route to obtaining the chiral precursor (S)-2-hydroxy-3-phenylpropanoic acid is the asymmetric reduction of a prochiral keto-ester. The typical substrate for this reaction is an ester of 2-oxo-3-phenylpropanoic acid (e.g., ethyl benzoylformate). This method creates the desired stereocenter directly, potentially offering higher yields than a kinetic resolution which has a theoretical maximum yield of 50% for a single enantiomer.

Whole cells of Saccharomyces cerevisiae are widely used for this transformation. publish.csiro.au The yeast contains a variety of oxidoreductase enzymes that transfer a hydride ion from a cofactor (like NADH) to the ketone, following Prelog's rule to produce the (S)-alcohol with high enantiomeric purity. studycorgi.com The reduction of various β-keto esters by baker's yeast has been shown to yield the corresponding (S)-hydroxy esters with enantiomeric excesses often exceeding 98%. researchgate.netnottingham.edu.cn Studies on the continuous preparation of (S)-3-hydroxy-3-phenylpropionate using S. cerevisiae have demonstrated high productivity and enantiomeric excess (>99.5%). researchgate.net

Table 2: Asymmetric Reduction of Keto-Esters using Baker's Yeast (S. cerevisiae) Data is based on reductions of analogous keto-esters.

| Substrate | Product Configuration | Enantiomeric Excess (ee) | Key Optimization Strategy | Reference |

| Ethyl 3-oxobutanoate | (S) | >98% | Substrate feeding / Inhibition | nottingham.edu.cn |

| Ethyl Benzoylacetate | (S) | Optically Pure | Controlled reaction conditions | publish.csiro.au |

| 2-Oxoalkanoic Esters | (S) or (R) | 92-99% | Controlled reaction conditions | publish.csiro.au |

| Ethyl 3-oxo-3-phenylpropionate | (S) | >99.5% | Continuous membrane reactor | researchgate.net |

Enzyme Immobilization and Reaction Optimization

For industrial-scale synthesis, the cost and stability of the biocatalyst are critical factors. Enzyme immobilization addresses these challenges by confining the enzyme to a solid support material, which facilitates easy separation from the reaction mixture and allows for its reuse over multiple cycles.

Lipases and other enzymes can be immobilized on various carriers, such as porous resins (e.g., Immobead 150), ceramics, or through the formation of cross-linked enzyme aggregates (CLEAs). nih.govresearchgate.net For instance, lipase from Thermomyces lanuginosus immobilized as CLEAs has been used for the kinetic resolution of ethyl-2-hydroxy-4-phenylbutyrate and was recycled up to 10 times with only a marginal loss of activity. researchgate.net Similarly, whole cells like S. cerevisiae can be immobilized by entrapment in matrices like calcium alginate, which simplifies downstream processing and enhances operational stability. acgpubs.org

Reaction optimization is also crucial for maximizing yield and enantioselectivity. This can involve:

Substrate Feeding: In yeast reductions, maintaining a low substrate concentration through continuous feeding can suppress competing reductase enzymes that may produce the undesired enantiomer, thereby increasing the enantiomeric excess of the final product. nottingham.edu.cn

Cofactor Regeneration: For reductions requiring cofactors like NADH, whole-cell systems have the inherent advantage of possessing the metabolic machinery for cofactor regeneration. For isolated enzymes, a secondary enzyme system (e.g., formate (B1220265) dehydrogenase) can be added to regenerate the cofactor in situ. mdpi.com

Chemoenzymatic Hybrid Approaches

Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of traditional chemical transformations. This hybrid approach is the most practical route for producing this compound.

A typical chemoenzymatic pathway involves two main stages:

Biocatalytic Step: The key chiral intermediate, (S)-2-hydroxy-3-phenylpropanoic acid or its ester, is synthesized using one of the enzymatic methods described above (either kinetic resolution or asymmetric reduction). This step establishes the crucial stereochemistry of the molecule with high fidelity.

Chemical Step: The enantiomerically pure hydroxy acid (or ester) is then subjected to a standard chemical acetylation reaction. This is typically achieved by reacting the alcohol group with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base or catalyst to yield the final product, this compound.

This approach leverages the strengths of both disciplines: the unparalleled stereocontrol of biocatalysis and the efficiency and broad applicability of chemical synthesis for functional group transformations that enzymes may not readily perform. nih.govresearchgate.net

Integration of Chemical Steps with Enzymatic Resolution

A common and effective strategy for synthesizing this compound involves a multi-step process that begins with the chemical synthesis of a racemic precursor, followed by an enzymatic resolution, and concluding with a final chemical modification. The precursor of choice is typically racemic 2-hydroxy-3-phenylpropanoic acid or its corresponding ester, such as ethyl 2-hydroxy-3-phenylpropanoate.

Chemical Synthesis of Racemic Precursor : A racemic mixture of an ester of 2-hydroxy-3-phenylpropanoic acid is prepared using standard organic chemistry techniques.

Enzymatic Kinetic Resolution : The racemic ester is subjected to enzymatic hydrolysis, most commonly using a lipase. Lipases are highly enantioselective enzymes that preferentially catalyze the hydrolysis of one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted. For instance, the use of lipases can selectively hydrolyze the (S)-ester to (S)-2-hydroxy-3-phenylpropanoic acid, while the (R)-ester remains.

Separation : The resulting mixture of the (S)-acid and the unreacted (R)-ester can be separated based on their different chemical properties (e.g., acid-base extraction).

Chemical Acetylation : The separated (S)-2-hydroxy-3-phenylpropanoic acid is then acetylated using a chemical reagent such as acetic anhydride or acetyl chloride to yield the final product, this compound.

The success of this integrated approach hinges on the high enantioselectivity of the enzyme in the resolution step. Various lipases have been explored for the kinetic resolution of related 2-arylpropionic acid precursors, demonstrating the versatility of this method.

Table 1: Research Findings on Enzymatic Resolution of 2-Hydroxy-3-phenylpropanoic Acid Esters

| Enzyme | Substrate | Outcome | Enantiomeric Excess (e.e.) | Reference |

| Lipase PS (from Pseudomonas cepacia) | Racemic methyl threo-2-hydroxy-3-(4-methoxyphenyl)-3-(2-X-phenylthio)propionates | Catalyzed resolution via acylation | Not specified | rsc.org |

| Lipase from Burkholderia cepacia (lipase PS-D) | Racemic 1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one | Acetylation of the (R)-enantiomer, leaving the (S)-alcohol | >99% for both | nih.gov |

| Lipase from Pseudomonas fluorescens | Racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate | Hydrolysis to the (R)-alcohol, leaving the (S)-acetate | >99% for both | mdpi.com |

Preparation of Both Enantiomers via Combined Methods

The chemoenzymatic approach described above is particularly advantageous as it allows for the preparation of both the (S) and (R) enantiomers of 2-Acetoxy-3-phenylpropanoic acid from a single racemic starting material.

Following the enzymatic resolution of racemic ethyl 2-hydroxy-3-phenylpropanoate, the two enantiomers of the precursor are separated:

(S)-2-hydroxy-3-phenylpropanoic acid : This is the product of the enantioselective hydrolysis of the (S)-ester.

(R)-ethyl 2-hydroxy-3-phenylpropanoate : This is the unreacted ester from the resolution step.

To obtain the corresponding acetoxy derivatives:

Synthesis of this compound : The enzymatically produced (S)-2-hydroxy-3-phenylpropanoic acid is isolated and then chemically acetylated. This step typically involves reacting the hydroxyl group with an acetylating agent in the presence of a suitable catalyst or base.

Synthesis of (R)-2-Acetoxy-3-phenylpropanoic acid : The unreacted (R)-ethyl 2-hydroxy-3-phenylpropanoate is first hydrolyzed under basic or acidic conditions to give (R)-2-hydroxy-3-phenylpropanoic acid. This intermediate is then subjected to the same chemical acetylation process as its (S)-enantiomer to yield (R)-2-Acetoxy-3-phenylpropanoic acid.

This parallel synthesis route, enabled by the initial enzymatic separation, provides access to both enantiomerically pure compounds, which is crucial for stereochemical studies and the development of stereospecific pharmaceuticals.

Stereochemical Aspects and Control

Enantioselectivity and Diastereoselectivity in Synthetic Pathways

The synthesis of enantiomerically pure (S)-2-Acetoxy-3-phenylpropanoic acid relies on stereoselective strategies that favor the formation of the desired (S)-enantiomer over its (R)-counterpart. This involves careful selection of starting materials, reagents, and reaction conditions to influence the stereochemical outcome.

The stereochemical outcome of a synthetic route is governed by several factors, including the inherent chirality of the starting materials and the mechanism of the chemical transformations employed. rijournals.comresearchgate.net

A common strategy for synthesizing chiral compounds like this compound is to start from a readily available, enantiomerically pure precursor from the "chiral pool." For instance, the naturally occurring amino acid L-phenylalanine, which possesses the (S)-configuration, can be converted to (S)-2-Hydroxy-3-phenylpropanoic acid. researchgate.net This reaction, involving diazotization, proceeds with retention of configuration through a double inversion mechanism involving two successive SN2 attacks. researchgate.net The resulting hydroxyl compound can then be acetylated to yield the target molecule, preserving the (S)-stereochemistry.

Alternatively, stereochemistry can be introduced through the reaction mechanism itself. The addition of bromine to trans-cinnamic acid, a potential precursor, yields 2,3-dibromo-3-phenylpropanoic acid, creating two chiral centers. alfredstate.eduodinity.com The mechanism of this reaction is a stereospecific anti-addition, where the two bromine atoms add to opposite faces of the double bond. murov.infoscribd.com This mechanistic constraint dictates that the reaction produces a specific pair of enantiomers (the erythro diastereomer), thus controlling the relative stereochemistry of the two newly formed chiral centers. odinity.commurov.info By carefully choosing the subsequent reaction steps, one of these centers can be manipulated to achieve the desired absolute stereochemistry in the final product.

Diastereoselective hydrogenation is a powerful technique for establishing stereocenters by leveraging the influence of a pre-existing chiral center in the molecule. nih.gov While direct hydrogenation of an aromatic ring to create a single chiral center enantioselectively is challenging, a diastereoselective approach can be employed on a suitable precursor. nih.govnih.gov

In this strategy, a molecule already containing a stereocenter undergoes hydrogenation. The existing chiral center directs the approach of the substrate to the surface of the heterogeneous catalyst, favoring hydrogen addition from one face of the molecule over the other. nih.gov For example, in the hydrogenation of substituted benzofurans, a chiral catalyst first creates a stereocenter in the heterocyclic ring. nih.gov A second, achiral catalyst then uses this newly installed center to guide a diastereoselective hydrogenation of the adjacent carbocyclic ring. nih.gov This cascade approach allows for the controlled installation of multiple stereocenters with a high degree of diastereoselectivity. nih.gov A similar principle could be applied to a precursor of this compound, where a chiral auxiliary or a previously established stereocenter directs the stereoselective reduction of a double bond or another functional group to form the C2 chiral center with the correct (S)-configuration.

Chiral Purity and Enantiomeric Excess Determination

Verifying the stereochemical integrity of this compound is crucial. The enantiomeric excess (e.e.), a measure of chiral purity, is determined using specialized analytical techniques capable of distinguishing between enantiomers.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating and quantifying the enantiomers of arylpropionic acids. nih.govnih.gov The CSP contains a chiral selector that interacts differently with the (S)- and (R)-enantiomers, leading to different retention times and thus separation. nih.gov

Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. nih.gov The choice of the specific CSP, the composition of the mobile phase (often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like 2-propanol), and the temperature can all influence the separation efficiency and even the elution order of the enantiomers. nih.gov Glycopeptide selectors, like teicoplanin, have also proven effective for the baseline resolution of R- and S-isomers of related propanoic acids. nih.gov

| Chiral Selector / Column Type | Analyte Type | Typical Mobile Phase | Reference |

|---|---|---|---|

| Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Arylpropionic acid derivatives | Normal-phase (e.g., Hexane/2-propanol) | nih.gov |

| Glycopeptide (Teicoplanin) | Aryloxyphenoxypropanoic acid | Not specified | nih.gov |

| Tris(4-methylbenzoate) cellulose (Chiralcel OJ-H) | Fluorinated arylcarboxylic acids | Hexane/IPA (97:3) | mdpi.com |

| Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) | Fluorinated arylcarboxylic acids | Hexane/IPA (90:10) with 0.1% TFA | mdpi.com |

An alternative to direct separation on a CSP is the indirect method, which involves derivatizing the enantiomeric mixture with a chiral derivatization reagent (CDR). This reaction converts the pair of enantiomers into a pair of diastereomers. mdpi.com Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography techniques, such as reversed-phase HPLC. mdpi.comu-shizuoka-ken.ac.jp

For carboxylic acids like this compound, chiral amines are often used as CDRs. u-shizuoka-ken.ac.jp The reaction forms diastereomeric amides, which can then be separated and quantified. u-shizuoka-ken.ac.jpnih.gov The choice of CDR is critical, as it must react quantitatively without causing racemization and should ideally incorporate a chromophore or be amenable to mass spectrometry for sensitive detection. nih.gov

| Chiral Derivatization Reagent (CDR) | Functional Group Targeted | Resulting Diastereomer | Analytical Method | Reference |

|---|---|---|---|---|

| (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP) | Carboxylic acid | Amide | LC-MS/MS | u-shizuoka-ken.ac.jp |

| (R)-(-)-1-Aminoindan (AI) | Carboxylic acid | Amide | LC-MS/MS | u-shizuoka-ken.ac.jp |

| (S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine (DMT-3(S)-Apy) | Carboxylic acid | Amide | Mass Spectrometry | nih.gov |

| (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | Alcohol (for analysis of chiral alcohols) | Ester | HPLC on silica (B1680970) gel | mdpi.com |

Mechanisms of Chiral Inversion and Retention

The stereochemical configuration at the C2 center of arylpropionic acids can be dynamic under certain conditions, potentially undergoing inversion (a change from S to R or vice versa) or being retained through specific reaction pathways.

Chiral inversion is the conversion of one enantiomer into its mirror image. wikipedia.org For many 2-arylpropionic acids, a unidirectional metabolic inversion from the inactive (R)-enantiomer to the active (S)-enantiomer occurs in the body. nih.gov This process is typically mediated by enzymes and proceeds through the formation of an acyl-Coenzyme A (CoA) thioester. wikipedia.orgnih.gov The thioester then undergoes epimerization, a reaction that inverts the stereocenter, followed by hydrolysis to release the inverted propanoic acid. wikipedia.org A chemical method for chiral inversion has also been demonstrated for a precursor, (S)-2-bromo-3-phenylpropanoic acid, which can be inverted to its (R)-enantiomer with high enantiomeric excess through a process of crystallization-induced chiral inversion. nih.gov

In contrast, retention of configuration occurs when a reaction at a chiral center results in a product with the same stereochemical configuration as the starting material. A classic mechanism for retention is through a double inversion. researchgate.net Each step of the reaction proceeds via an SN2 mechanism, which is inherently stereoinverting. However, two consecutive SN2 reactions at the same chiral center result in a net retention of the original configuration. youtube.com The synthesis of (S)-2-hydroxy-3-phenylpropanoic acid from L-phenylalanine is an example of this phenomenon, ensuring the desired (S)-stereochemistry of the precursor is maintained in the product. researchgate.net

Crystallization-Induced Chiral Inversion

While specific studies detailing the crystallization-induced chiral inversion of this compound are not prominently documented, a novel and efficient chiral inversion has been demonstrated for the closely related compound, (S)-2-bromo-3-phenylpropanoic acid. This process allows for the conversion of the (S)-enantiomer into its (R)-counterpart with a high degree of stereochemical purity, achieving an enantiomeric excess of 96-99%. acs.orgnih.gov

This transformation is a key step in a synthetic strategy that utilizes the inexpensive and readily available L-phenylalanine as a starting material. The process begins with the diazotization and subsequent bromination of L-phenylalanine, which proceeds with retention of configuration to yield (S)-2-bromo-3-phenylpropanoic acid. acs.org Under specific dynamic kinetic resolution conditions, the less desired (S)-enantiomer is then epimerized and crystallized as the (R)-enantiomer. This chiral inversion is crucial for producing optically pure (S)-2-acetylthio-3-phenylpropanoic acid, which is obtained through a subsequent substitution reaction on the resulting (R)-bromo acid. acs.orgnih.gov

The efficiency of this inversion is influenced by several factors, including the choice of bromide source. For instance, tetraethylammonium (B1195904) bromide (TEAB) has been shown to provide higher yields compared to tetrabutylammonium (B224687) bromide (TBAB) under similar reaction conditions. acs.org This method represents a powerful strategy for controlling the stereochemistry of 2-substituted-3-phenylpropanoic acids by converting an enantiomer that can be easily prepared from a natural amino acid into its opposite, more desired enantiomer.

| Parameter | Description | Value | Reference |

| Starting Material | Enantiomer of 2-bromo-3-phenylpropanoic acid | (S)-enantiomer | acs.org |

| Product | Enantiomer of 2-bromo-3-phenylpropanoic acid | (R)-enantiomer | acs.org |

| Enantiomeric Excess (ee) | Purity of the resulting enantiomer | 96-99% | acs.orgnih.gov |

| Precursor | Amino acid used in the synthesis | L-phenylalanine | acs.org |

Stereospecific Nucleophilic Substitution (SN2) Processes

The process is initiated by the diazotization of L-phenylalanine with sodium nitrite (B80452) in an acidic medium. This converts the amino group (-NH₂) into an excellent leaving group, dinitrogen gas (N₂). aurco.orgstudylib.net The key steps of the mechanism are as follows:

Intramolecular SN2 Reaction: Immediately following diazotization, the carboxyl group within the same molecule acts as an intramolecular nucleophile. It attacks the chiral carbon from the backside, displacing the N₂ group. This first SN2 reaction results in an inversion of configuration and the formation of a strained, cyclic ester intermediate known as a lactone. aurco.org

Intermolecular SN2 Reaction: The lactone intermediate is then subjected to nucleophilic attack by water, which is present as the solvent. Water attacks the carbonyl-adjacent carbon of the lactone, opening the ring. This second SN2 reaction also proceeds with an inversion of configuration at the chiral center. aurco.org

| Step | Reaction Type | Nucleophile | Leaving Group | Stereochemical Outcome | Reference |

| 1 | Intramolecular SN2 | Carboxyl group | N₂ | Inversion | aurco.org |

| 2 | Intermolecular SN2 | Water | Lactone oxygen | Inversion | aurco.org |

| Overall | Double SN2 | - | - | Retention | aurco.orgstudylib.net |

Applications in Advanced Organic Synthesis

Asymmetric Synthesis of Complex Chiral Molecules

The defined stereochemistry of (S)-2-Acetoxy-3-phenylpropanoic acid makes it an ideal starting material or intermediate in asymmetric synthesis, where the goal is to create a specific enantiomer or diastereomer of a target molecule.

This compound serves as a key precursor for the synthesis of chiral 1-indanone (B140024) scaffolds, which are core structures in numerous bioactive molecules and pharmaceutical agents. nih.govnih.gov The primary method for forming the indanone ring system from a phenylpropanoic acid derivative is the intramolecular Friedel-Crafts acylation. researchgate.netmasterorganicchemistry.comsigmaaldrich.com

The synthetic sequence commences with the conversion of the carboxylic acid moiety of this compound into a more reactive acylating agent, typically an acid chloride. This is achieved by treating the starting material with a reagent such as thionyl chloride or oxalyl chloride. The resulting (S)-2-acetoxy-3-phenylpropanoyl chloride can then undergo an intramolecular Friedel-Crafts acylation when treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov The reaction proceeds via an electrophilic aromatic substitution, where the acylium ion attacks the phenyl ring to form the five-membered cyclopentanone (B42830) ring characteristic of the indanone structure. This cyclization typically yields (S)-2-acetoxy-1-indanone with retention of configuration at the C-2 position.

Subsequent hydrolysis of the acetate (B1210297) protecting group, usually under mild acidic or basic conditions, affords the corresponding (S)-2-hydroxy-1-indanone. To obtain the specifically requested (R)-2-Hydroxy-1-indanone derivatives, an inversion of stereochemistry at the C-2 position would be necessary, which can be accomplished through methods such as a Mitsunobu reaction. The synthesis of specific enantiomers like (R)-2-acetoxy-1-indanone has also been achieved through chemoenzymatic, dynamic kinetic resolution of the racemic 2-hydroxy-1-indanone, highlighting the importance of these chiral synthons. researchgate.net

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Acid Chloride Formation | Thionyl Chloride (SOCl₂) | (S)-2-acetoxy-3-phenylpropanoyl chloride |

| 2 | Intramolecular Acylation | Aluminum Chloride (AlCl₃) | (S)-2-acetoxy-1-indanone |

| 3 | Hydrolysis | Mild Acid/Base | (S)-2-hydroxy-1-indanone |

| 4 | Stereochemical Inversion | Mitsunobu Reaction | (R)-2-hydroxy-1-indanone |

The anti-cancer agent Paclitaxel (Taxol) contains a critical C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, which is essential for its biological activity. york.ac.uknih.gov The synthesis of this side chain and its analogues is a major focus in medicinal chemistry, and chiral phenylpropanoic acid derivatives are fundamental precursors. researchgate.net this compound provides the necessary carbon skeleton and a stereocenter that can be elaborated to achieve the desired (2R,3S) configuration of the phenylisoserine (B1258129) side chain.

Synthetic strategies often involve the use of precursors like (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid. rsc.orgchemimpex.comnih.gov A chiral pool approach starting with a molecule like (S)-2-hydroxy-3-phenylpropanoic acid (obtainable from the title compound by hydrolysis) allows for the establishment of the correct stereochemistry early in the synthesis. researchgate.net The synthesis can proceed through various routes, including those based on asymmetric dihydroxylation of cinnamate (B1238496) esters or chemoenzymatic methods, to produce the key phenylisoserine derivatives. york.ac.ukresearchgate.netmdpi.com These optically active side chains are then coupled with the baccatin (B15129273) III core, a complex diterpenoid extracted from yew trees, to complete the semi-synthesis of Taxol or its analogues. researchgate.netmdpi.com

Similar to Taxol, the potent analogue Docetaxel (Taxotere) also possesses a complex C-13 side chain derived from a phenylisoserine precursor. rsc.org The Taxotere side chain differs in the N-acyl group, featuring a tert-butoxycarbonyl group instead of a benzoyl group. The synthesis of this side chain relies on optically pure chiral building blocks to ensure the correct stereochemistry for pharmacological efficacy. researchgate.net

This compound is an ideal precursor for this purpose. The acetoxy group serves as a protected form of the C-2 hydroxyl group required in the final side chain structure. The synthesis of the Taxotere side chain can be achieved through a β-lactam intermediate. For instance, a chiral imine can react with acetoxyacetyl chloride in a [2+2] cycloaddition to form an azetidinone (β-lactam) intermediate, which carries the necessary stereocenters and the O-acetyl group. google.com This O-acetylated precursor is then elaborated and coupled with 10-deacetylbaccatin III, the precursor for Taxotere, to yield the final drug molecule. researchgate.net

Role as a Precursor for Chiral Amino Acid Derivatives

The structural framework of this compound is readily adaptable for the synthesis of various non-standard amino acids, which are incorporated into peptidomimetics and other biologically active molecules.

This compound can be utilized in a multi-step synthesis to generate precursors for N-(mercaptoacyl) amino acid derivatives. A patented process outlines an asymmetric synthesis route starting from related structures. The general strategy involves preparing a diol by reducing a malonic ester, followed by selective monoacetylation. This monoacetate is then oxidized to form an acid, which upon saponification yields a chiral hydroxy acid. This hydroxy acid can then be subjected to a thioacylation step, for example, through a Mitsunobu-type reaction with a mercapto acid, to produce S-acyl derivatives of 2-mercaptomethyl-3-phenylpropanoic acid. These resulting compounds are key intermediates used in the subsequent synthesis of N-(mercaptoacyl)amino acid derivatives.

This compound serves as a valuable chiral precursor for accessing enantiomers of 3-Amino-3-phenylpropanoic acid (β-phenylalanine). While the direct conversion of an α-hydroxy acid to a β-amino acid is a complex transformation requiring functional group migration, the title compound provides the essential carbon backbone and a defined stereocenter. The synthesis of β-amino acids often involves multi-step sequences. nih.gov For example, methods like the Arndt-Eistert homologation could be employed, where the α-hydroxy acid is converted to the next higher homologous β-amino acid. Alternatively, enzymatic processes using aldolases can catalyze the condensation of aldehydes with glycine (B1666218) to produce β-hydroxy-α-amino acids, which can be further processed. google.comnih.gov The use of a chiral starting material like this compound ensures that the phenyl group and the adjacent stereocenter are correctly configured, guiding the stereochemical outcome of the subsequent synthetic steps toward the desired enantiomerically pure β-amino acid.

| Parameter | Finding | Source(s) |

| Precursor Role | Provides the C3-phenyl backbone with defined stereochemistry for β-amino acid synthesis. | nih.gov |

| Synthetic Challenge | Conversion requires a multi-step sequence to transform the α-acetoxy group into a β-amino group. | nih.govgoogle.com |

| Potential Methods | Synthetic routes may involve homologation reactions or biocatalytic approaches. | google.comnih.gov |

Formation of 2,3-Diamino-3-phenylpropanoic Acid Derivatives

2,3-Diamino-3-phenylpropanoic acid and its derivatives are non-proteinogenic amino acids that are key components of various biologically active peptides and peptidomimetics. While direct synthesis from this compound is not extensively documented, established synthetic strategies for analogous structures provide a clear blueprint for its potential conversion.

One plausible pathway involves the transformation of the corresponding hydroxy acid, (S)-2-hydroxy-3-phenylpropanoic acid, into an aziridine (B145994) intermediate. Aziridines are highly useful three-membered ring structures that can undergo regioselective ring-opening reactions with various nucleophiles. mdpi.com For instance, treatment of an N-protected (aziridin-2-yl)methylphosphonate with trimethylsilyl (B98337) azide, followed by reduction, can yield N-protected 2,3-diaminopropylphosphonates. mdpi.com A similar strategy, adapted for the phenylpropanoic acid scaffold, would involve converting the C2-hydroxyl group into a good leaving group and the C3 position into a nitrogen-containing group, followed by intramolecular cyclization to form an aziridine. Subsequent ring-opening at the C3 position with an amine source would furnish the desired 2,3-diamino framework.

Another established method for creating the 2,3-diamino scaffold starts from d-serine. mdpi.com This strategy involves converting the amino acid into a Weinreb-Nahm amide, which is then reduced to an aldehyde. Reductive amination of this aldehyde with various amines or sulfonamides introduces the second amino group, forming a 2,3-diaminopropanol scaffold. mdpi.com A final oxidation of the primary alcohol to a carboxylic acid completes the synthesis of the 2,3-diaminopropanoic acid backbone. mdpi.com This multi-step process demonstrates a viable, albeit indirect, route that could be conceptually applied starting from phenylalanine-derived precursors.

Table 1: Potential Strategies for 2,3-Diamino-3-phenylpropanoic Acid Synthesis

Generation of β-Amino Acid Derivatives (e.g., α-aminomethylacrylates)

β-Amino acids are crucial structural motifs in numerous natural products and pharmaceuticals, including alkaloids and peptides. mmsl.cz A highly effective method for synthesizing α-substituted β-amino acid derivatives involves the asymmetric hydrogenation of α-aminomethylacrylates. pnas.orgnih.gov The synthesis of these key precursors often proceeds through a sequence involving a Baylis–Hillman reaction between an aldehyde and an acrylate, followed by acetylation of the resulting allylic alcohol. pnas.orgconsensus.app

This acetylation step produces an allylic acetate, which is then subjected to an SN2′-type amination. pnas.org In this reaction, the acetate group serves as an efficient leaving group, allowing for the introduction of an amino group. The acetoxy moiety in this compound is analogous to the allylic acetates used in these syntheses. This functional group makes the molecule a suitable substrate for various nucleophilic substitution reactions, enabling the introduction of nitrogen-containing functionalities to generate diverse amino acid derivatives. The inherent chirality of this compound is a significant advantage, as it can be used to direct the stereochemical outcome of subsequent transformations, leading to the synthesis of optically pure β-amino acid derivatives.

Table 2: Synthesis of α-Aminomethylacrylates for β-Amino Acid Production

Utilization in Lactone Formation

Lactones, or cyclic esters, are prevalent structural units in a vast array of natural products and are synthesized through various methods, including Baeyer-Villiger oxidations and the oxidative lactonization of diols. nih.gov A primary route to lactones is the intramolecular cyclization of hydroxy acids. The precursor to the title compound, (S)-2-hydroxy-3-phenylpropanoic acid, is a hydroxy acid that can, in principle, undergo such a reaction.

A notable example of lactone formation involving this scaffold occurs during the conversion of L-phenylalanine to (S)-2-hydroxy-3-phenylpropanoic acid. This reaction proceeds via a double SN2 mechanism that retains the original stereochemistry. aurco.org The process is initiated by the diazotization of the amino group of phenylalanine, which transforms it into an excellent leaving group (N₂). The neighboring carboxylate group then acts as an intramolecular nucleophile, displacing the nitrogen gas to form a highly strained β-lactone intermediate. This transient lactone is subsequently attacked by water in a second SN2 reaction, opening the ring to yield the final (S)-2-hydroxy-3-phenylpropanoic acid product. aurco.org This mechanism provides a clear example of how the 3-phenylpropanoic acid backbone can be utilized to form a lactone ring, a key transformation in the synthesis of many complex organic molecules.

Broader Applications in Pharmaceutical Intermediate Synthesis

Chiral molecules derived from amino acids are of immense importance in the pharmaceutical industry. (S)-2-Hydroxy-3-phenylpropanoic acid, the precursor to the title compound, is recognized as a valuable building block in both the pharmaceutical and chemical sectors. selleckchem.com Its structural features and defined stereochemistry make it an ideal starting material for the synthesis of more complex, biologically active compounds.

A significant application of this scaffold is in the production of antibiotics. For example, derivatives of 2-amino-3-hydroxy-3-phenylpropionic acid serve as crucial intermediates in the synthesis of thiamphenicol (B1682257) and its fluorinated analog, florfenicol, which are potent broad-spectrum antibiotics. google.com

Furthermore, the broader class of 2-phenylpropanoic acid derivatives has been extensively explored in medicinal chemistry. Numerous compounds based on this framework have been synthesized and evaluated for a range of biological activities, including dual-action cyclooxygenase (COX) inhibition and antibacterial effects. nih.gov The versatility of the phenylpropanoic acid core allows for systematic structural modifications to optimize potency and selectivity for various biological targets, underscoring its importance as a privileged scaffold in drug discovery.

Table 3: Pharmaceutical Relevance of the Phenylpropanoic Acid Scaffold

Table of Mentioned Compounds

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

The primary route to obtaining enantiomerically pure (S)-2-Acetoxy-3-phenylpropanoic acid is through the kinetic resolution of a racemic mixture, a process dominated by enzymatic catalysis. The mechanisms involved are characterized by high specificity and proceed through well-defined pathways.

The most common method for resolving racemic 2-acetoxy-3-phenylpropanoic acid or its precursors is through lipase-catalyzed kinetic resolution. Lipases, such as Candida antarctica lipase (B570770) B (CALB) or Pseudomonas cepacia lipase, are highly efficient biocatalysts for this purpose. researchgate.netalmacgroup.com The catalytic cycle for these enzymes typically follows a Ping-Pong Bi-Bi mechanism, which involves a covalent acyl-enzyme intermediate. mdpi.com

The key steps in this catalytic cycle for the hydrolysis of a racemic ester of 2-acetoxy-3-phenylpropanoic acid are as follows:

Acylation: The enzyme's active site serine residue attacks the carbonyl group of one enantiomer of the substrate (e.g., the R-enantiomer), forming a tetrahedral intermediate. researchgate.netnih.gov

Intermediate Breakdown: This intermediate collapses, releasing the alcohol portion of the ester and forming a covalent acyl-enzyme intermediate. The (S)-enantiomer is a poor fit for the active site and reacts much more slowly, if at all.

Deacylation: A water molecule enters the active site and acts as a nucleophile, attacking the acyl-enzyme intermediate to form a second tetrahedral intermediate.

Product Release: This second intermediate collapses, releasing the carboxylic acid product and regenerating the free enzyme, which can then begin another catalytic cycle.

Due to the chiral environment of the enzyme's active site, the activation energy for the formation of the tetrahedral intermediate of one enantiomer is significantly lower than for the other, leading to the selective transformation of one enantiomer and the effective separation of the two. researchgate.net

Single-Electron Transfer (SET) is a reaction mechanism where an electron is transferred from an electron donor to an electron acceptor, generating radical intermediates. libretexts.orgdiva-portal.org This process is fundamental in various areas of organic chemistry, including photoredox catalysis and reactions involving certain metals. nih.govresearchgate.net However, for the well-established enzymatic and chemical syntheses of this compound, the operative mechanisms are polar in nature, involving nucleophilic attack and the formation of ionic or highly polarized intermediates. The enzymatic acyl transfer proceeds via a nucleophilic substitution pathway at the carbonyl carbon. mdpi.com Therefore, SET processes are not considered a primary or relevant mechanistic pathway in the typical synthesis or resolution of this compound.

Computational Chemistry Approaches

Computational chemistry provides invaluable tools for understanding the origins of selectivity in the synthesis of this compound. Techniques such as Density Functional Theory (DFT) and molecular mechanics are used to model the reaction at a molecular level.

DFT is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. mdpi.comnih.gov In the context of the enzymatic resolution of 2-acetoxy-3-phenylpropanoic acid, DFT calculations are crucial for studying the transition states and tetrahedral intermediates that control the reaction's enantioselectivity. researchgate.netresearchgate.net

Researchers model the tetrahedral intermediate, which mimics the transition state of the acyl transfer step, for both the (R) and (S) enantiomers within the enzyme's active site. nih.gov By calculating the single-point energies, optimized geometries, and vibrational frequencies, the relative stability of these diastereomeric intermediates can be determined. The enantiomer that forms the more stable, lower-energy intermediate is the one that reacts preferentially, thus explaining the selectivity of the enzyme. researchgate.net These calculations often reveal that the preferred enantiomer achieves a better geometric and electronic fit within the active site, minimizing steric clashes and maximizing favorable interactions like hydrogen bonding.

| Parameter | (R)-Enantiomer Intermediate | (S)-Enantiomer Intermediate | Description |

| Relative Energy (ΔE) | Lower | Higher | The calculated energy difference between the two diastereomeric tetrahedral intermediates in the enzyme active site. A lower energy indicates a more stable intermediate and a faster reaction rate. |

| Key Interaction Distance | Optimal | Sub-optimal | The distance between the substrate's carbonyl oxygen and the enzyme's oxyanion hole residues. An optimal distance signifies stronger stabilization of the negative charge buildup in the transition state. |

| Steric Hindrance | Minimal | Significant | Steric clashes between the substrate's phenyl or acetyl group and amino acid residues in the enzyme's binding pocket. Increased hindrance raises the energy of the intermediate. |

Computational methods can also predict reactivity through the calculation of various molecular properties. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this approach. nih.govnih.gov The energy gap between the HOMO and LUMO indicates the chemical reactivity and stability of a molecule. nih.gov

In the context of enzymatic catalysis, the interaction between the substrate and the enzyme's active site modifies the electronic properties of the substrate. The electrophilicity of the substrate's carbonyl carbon is enhanced by the enzyme, making it more susceptible to nucleophilic attack. Computational models can quantify this activation by analyzing the charge distribution and the LUMO of the substrate when bound to the active site. The enantiomer that experiences greater electronic activation upon binding will react more readily. While specific oxidation potentials are less relevant for the polar mechanisms involved, the principles of electronic analysis remain central to understanding selectivity.

The ultimate goal of computational modeling in this area is to accurately predict and rationalize the observed enantio- and diastereoselectivity. This is achieved by constructing detailed models of the enzyme-substrate complexes for both enantiomers and calculating the free energy of activation (ΔG‡) for the rate-determining step. nih.gov

The process involves:

Docking: Placing the (R) and (S) substrates into the 3D crystal structure of the enzyme.

Molecular Dynamics (MD) Simulations: Running simulations to allow the enzyme-substrate complex to relax and explore relevant conformations.

Quantum Mechanics/Molecular Mechanics (QM/MM): Using high-level DFT calculations for the reacting atoms (the QM region) while treating the surrounding protein and solvent with more efficient molecular mechanics (the MM region).

This integrated approach allows for the calculation of the energy difference between the diastereomeric transition states (ΔΔG‡ = ΔG‡R - ΔG‡S). This energy difference is directly related to the enantiomeric ratio (E), a measure of the enzyme's selectivity, through the following equation:

E = (k_fast / k_slow) = exp(ΔΔG‡ / RT)

Where k is the rate constant for each enantiomer, R is the gas constant, and T is the temperature. By modeling the interactions, such as van der Waals forces, electrostatics, and hydrogen bonds, researchers can pinpoint the specific amino acid residues that are critical for discriminating between the two enantiomers and thereby understand the molecular basis of enantioselectivity. researchgate.net

| Parameter | Value | Description |

| ΔG‡ (R-enantiomer) | -15 kcal/mol (Hypothetical) | The calculated free energy of activation for the faster-reacting enantiomer. |

| ΔG‡ (S-enantiomer) | -12 kcal/mol (Hypothetical) | The calculated free energy of activation for the slower-reacting enantiomer. |

| ΔΔG‡ | 3.0 kcal/mol | The difference in activation energies (ΔG‡S - ΔG‡R), which determines the selectivity. |

| Calculated Enantiomeric Ratio (E) | >150 | The predicted selectivity of the enzyme, calculated from ΔΔG‡. A high E value indicates excellent enantioselectivity. |

Q & A

Q. How can the synthesis of (S)-2-Acetoxy-3-phenylpropanoic acid be optimized to improve enantiomeric purity?

- Methodological Answer : Enantiomeric purity can be enhanced by using chiral catalysts or resolving agents during synthesis. For example, LiOH-mediated hydrolysis in tetrahydrofuran (THF)/water mixtures (as described for structurally similar compounds) can selectively cleave ester groups while preserving stereochemistry . Post-synthesis, purification via preparative HPLC with chiral columns (e.g., amylose- or cellulose-based phases) is recommended to isolate the (S)-enantiomer. Reaction monitoring using chiral HPLC or polarimetry ensures real-time assessment of enantiomeric excess (ee).

Q. What analytical techniques are most suitable for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the acetoxy group (δ ~2.0 ppm for methyl protons) and phenyl ring integration.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O at ~1740 cm) and ester linkages.

- Chiral HPLC : For enantiopurity assessment using columns like Chiralpak IG with hexane/isopropanol mobile phases. Structural data from PubChem (e.g., InChIKey, SMILES) can cross-validate results .

Q. How can researchers address hygroscopicity during purification of this compound?

- Methodological Answer : Hygroscopicity is mitigated by:

- Using anhydrous solvents (e.g., dried THF or dichloromethane) during extraction.

- Lyophilization under vacuum to remove residual water.

- Storing the compound in a desiccator with phosphorus pentoxide (PO) or molecular sieves. Evidence from similar propanoic acid derivatives highlights the effectiveness of these steps in maintaining stability .

Advanced Research Questions

Q. How can contradictory literature data on the biological activity of this compound be resolved?

- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. To resolve:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition studies) and control for pH/temperature.

- Purity Verification : Characterize batches via HPLC-MS to rule out degradation products (e.g., hydrolyzed phenylpropanoic acid derivatives).

- Dose-Response Curves : Compare EC/IC values across studies, accounting for solvent effects (e.g., DMSO vs. aqueous buffers). Reference studies on analogous compounds emphasize the role of assay standardization in reproducibility .

Q. What experimental designs are recommended to study the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH-Rate Profiling : Incubate the compound in buffers (pH 1–12) at 37°C and monitor degradation via HPLC. Acidic conditions may hydrolyze the acetoxy group, while alkaline conditions could de-esterify the molecule.

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t) using first-order kinetics.

- Structural Elucidation of Degradants : Isolate and characterize byproducts (e.g., 3-phenylpropanoic acid) via NMR and HRMS. Studies on phenylalanine derivatives demonstrate pH-dependent ester hydrolysis mechanisms .

Q. How can researchers design experiments to investigate the chiral inversion of this compound in biological systems?

- Methodological Answer :

- Isotopic Labeling : Synthesize C-labeled (S)-enantiomer and track inversion via LC-MS/MS in plasma/tissue homogenates.

- Enzymatic Assays : Incubate with esterases or cytochrome P450 isoforms to identify enzymes catalyzing inversion.

- Chiral Pharmacokinetics : Compare plasma concentrations of (S)- and (R)-forms after administration in animal models. Evidence from amino acid analogs highlights esterase-mediated stereochemical changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.